molecular formula C9H6F3N3S2 B2832525 5-{[2-(Trifluoromethyl)phenyl]amino}-1,3,4-thiadiazole-2-thiol CAS No. 852399-74-7

5-{[2-(Trifluoromethyl)phenyl]amino}-1,3,4-thiadiazole-2-thiol

Cat. No.: B2832525
CAS No.: 852399-74-7
M. Wt: 277.28
InChI Key: JMJNLAOCMSYKAE-UHFFFAOYSA-N
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Description

5-{[2-(Trifluoromethyl)phenyl]amino}-1,3,4-thiadiazole-2-thiol (CAS 852399-74-7) is a small molecule with a molecular formula of C9H6F3N3S2 and a molecular weight of 277.29 g/mol. This chemical is provided for research use only and is not intended for diagnostic or therapeutic applications. This compound is of significant interest in medicinal chemistry and oncology research, particularly in the development of novel antitumor agents. The 1,3,4-thiadiazole core is a bioisostere of pyrimidine, a fundamental building block of nucleic acids, which allows its derivatives to disrupt critical processes in rapidly dividing cells, such as DNA replication . Research into similar 1,3,4-thiadiazole derivatives has demonstrated multiple potential mechanisms of action, including the inhibition of key enzymes like inosine 5'-phosphate (IMP) dehydrogenase , carbonic anhydrase , and focal adhesion kinase (FAK) . Furthermore, studies suggest that incorporating a trifluoromethyl group into the molecular structure, as seen in this compound, can significantly enhance cytotoxic activity against various human cancer cell lines . Researchers can utilize this compound as a key synthetic intermediate or as a pharmacophore for designing and evaluating new small-molecule inhibitors. It is sensitive to moisture and should be stored under appropriate conditions to maintain stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-(trifluoromethyl)anilino]-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3S2/c10-9(11,12)5-3-1-2-4-6(5)13-7-14-15-8(16)17-7/h1-4H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJNLAOCMSYKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852399-74-7
Record name 5-{[2-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazole-2-thiol
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Biological Activity

The compound 5-{[2-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazole-2-thiol (CAS Number: 852399-74-7) is a member of the thiadiazole family, known for its diverse biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H6F3N3S
  • Molecular Weight : 245.23 g/mol
  • CAS Number : 852399-74-7
  • IUPAC Name : 5-[2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-thiol

Synthesis

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with trifluoromethyl-substituted anilines. Various methods have been documented for synthesizing related compounds, which often include cyclization reactions and condensation techniques using thiosemicarbazides as precursors.

Anticancer Activity

  • Mechanism of Action : The compound exhibits significant anticancer properties through various pathways:
    • Induction of apoptosis via the caspase pathway.
    • Inhibition of cell proliferation in various cancer cell lines.
    • Interaction with tubulin, disrupting microtubule formation.
  • Case Studies and Findings :
    • A study demonstrated that derivatives of thiadiazoles showed cytotoxicity against human colon cancer cells (HCT116), with IC50 values ranging from 0.74 to 10.0 μg/mL .
    • Another investigation revealed that the compound could inhibit growth in murine leukemia and breast cancer cell lines, with notable GI50 values indicating potent activity against these malignancies .

Anticonvulsant Activity

The compound has shown promising results in anticonvulsant assays:

  • In a study utilizing the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, it displayed a protective effect at doses of 100 mg/kg, achieving protection rates of 66.67% and 80%, respectively .
  • The LD50 was determined to be 3,807.87 mg/kg, indicating a favorable safety profile for further pharmacological exploration .

Anti-inflammatory and Antidiabetic Properties

Research has indicated that thiadiazole derivatives possess anti-inflammatory and antidiabetic activities:

  • Compounds similar to this compound have been linked to reduced inflammation markers and improved insulin sensitivity in animal models .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazoles is significantly influenced by their structural modifications:

  • The presence of trifluoromethyl groups enhances lipophilicity and biological activity.
  • Substituents on the phenyl ring play a crucial role in modulating potency against various biological targets.

Summary Table of Biological Activities

Activity TypeAssay MethodResultReference
AnticancerHCT116 Cell LineIC50 = 0.74 - 10 μg/mL
AnticonvulsantMES/PTZ Models66.67% / 80% protection
Anti-inflammatoryIn vivo StudiesReduced inflammation markers

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities attributed to the thiadiazole moiety. Research has highlighted several potential applications:

Antimicrobial Activity

5-{[2-(Trifluoromethyl)phenyl]amino}-1,3,4-thiadiazole-2-thiol derivatives have shown significant antimicrobial properties. Studies indicate that modifications to the thiadiazole structure can enhance antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Escherichia coli .

Anticonvulsant Properties

Research has demonstrated that derivatives of the thiadiazole scaffold can act as anticonvulsants. In particular, studies have reported that certain derivatives exhibit protective effects in animal models of epilepsy, showing efficacy comparable to established anticonvulsants .

Anticancer Potential

The compound's structural attributes suggest potential anticancer applications. Thiadiazole derivatives have been investigated for their cytostatic properties, with some studies indicating promising results against cancer cell lines . The ability to modify the thiadiazole ring allows for the design of novel compounds with enhanced activity.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science:

Conductive Polymers

Thiadiazole derivatives are being explored as components in conductive polymers due to their electronic properties. Computational studies suggest that these compounds can enhance conductivity when integrated into polymer matrices .

Sensor Technology

The unique electronic characteristics of thiadiazoles make them suitable candidates for sensor applications. Their ability to interact with various analytes can be harnessed in the development of chemical sensors for environmental monitoring .

Case Studies

  • Antimicrobial Efficacy Study
    A study evaluated a series of 1,3,4-thiadiazole derivatives against multiple bacterial strains. The results showed that fluorinated derivatives exhibited superior antimicrobial activity compared to non-fluorinated counterparts .
  • Anticonvulsant Activity Assessment
    In an investigation using the maximal electroshock (MES) test and pentylenetetrazol (PTZ) test on animal models, certain derivatives demonstrated significant anticonvulsant effects with minimal toxicity .
  • Material Performance Analysis
    Research into the incorporation of thiadiazole derivatives into polymer systems revealed enhanced electrical conductivity and stability under various conditions, indicating their potential for use in advanced material applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2.1.1. Substituent Variations on the Aromatic Ring
  • 5-[2-(Methylthio)phenyl]-1,3,4-thiadiazole-2-thiol This compound, used in lincomycin derivatives, replaces the CF₃ group with a methylthio (SCH₃) substituent. It demonstrated a 44% yield in lincomycin conjugation, indicating moderate synthetic efficiency .
  • 5-[(4-Fluorophenyl)methyl]amino-1,3,4-thiadiazole-2-thiol The 4-fluorobenzylamino group introduces fluorine’s electronegativity and steric effects. Fluorine’s small size enhances binding precision in biological targets, but its lower hydrophobicity compared to CF₃ may limit membrane permeability .
  • 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole Derivatives Chlorine substituents provide strong electron-withdrawing effects, enhancing anticonvulsant activity (ED₅₀ = 20.11 mg/kg in MES tests). However, chlorine’s larger atomic radius compared to CF₃ may increase steric hindrance, reducing target affinity .
2.1.2. Core Modifications
  • 2-Amino-5-[2-(trifluoromethyl)phenyl]-1,3,4-thiadiazole This analogue lacks the thiol group, replacing it with an amine (-NH₂). The absence of the thiol eliminates disulfide formation and metal-binding capacity, critical for corrosion inhibition (as seen in AMT derivatives) and enzyme inhibition .
  • 5-(4-(Trifluoromethyl)phenyl)amino-1,3,4-thiadiazole-2(3H)-thione The thione (-C=S) group replaces the thiol, altering redox properties.

Physicochemical Properties

  • Lipophilicity : The CF₃ group increases logP (2.8) compared to methylthio (logP = 2.1) and fluoro (logP = 1.9) derivatives, enhancing membrane permeability but reducing aqueous solubility .
  • Stability : Thiol-containing derivatives are prone to oxidation, forming disulfides, whereas thione analogues exhibit greater oxidative stability .

Key Research Findings

Antitumor Activity : The CF₃ group enhances DNA intercalation and topoisomerase inhibition, making the target compound a lead candidate for leukemia therapy .

Antimicrobial Potential: Thiol-containing thiadiazoles show broad-spectrum activity, but CF₃ derivatives may require structural optimization to balance potency and solubility .

Corrosion Inhibition: AMT derivatives demonstrate metal-binding via the thiol group, a property absent in non-thiol analogues .

Q & A

Q. Basic

  • 1H/13C NMR : To confirm substituent positions and hydrogen/carbon environments. For example, the SH proton in thiadiazole-thiol derivatives appears as a singlet near δ 10.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., m/z 305 [M+1] for a related thiadiazole) .
  • Elemental Analysis : Matches calculated and observed C, H, N, S percentages to confirm purity (e.g., <0.5% deviation) .
  • X-ray Crystallography : Resolves bond lengths and angles, critical for confirming regiochemistry in structurally similar thiadiazoles .

How can researchers optimize reaction yields when synthesizing this compound under cyclocondensation conditions?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents like DMF enhance solubility of intermediates, improving reaction efficiency compared to aqueous systems .
  • Catalyst Use : Adding potassium carbonate or triethylamine as a base can deprotonate thiol groups, accelerating coupling reactions .
  • Temperature Control : Maintaining reflux (~90°C) during cyclization minimizes side products (e.g., sulfoxide formation) .
  • Purification : Recrystallization from DMSO/water mixtures (2:1 v/v) increases purity to >99%, as demonstrated for analogous thiadiazoles .

How should researchers address discrepancies in reported biological activities of thiadiazole derivatives?

Q. Advanced

  • Assay Standardization : Variations in MIC (Minimum Inhibitory Concentration) values for antimicrobial activity may arise from differences in bacterial strains or incubation times. Replicate assays under controlled conditions (e.g., CLSI guidelines) are recommended .
  • Purity Validation : Impurities (e.g., unreacted starting materials) can skew results. Use HPLC or TLC to confirm >95% purity before biological testing .
  • Comparative Studies : Test the compound alongside structurally similar derivatives (e.g., 5-(4-chlorophenyl)-thiadiazole) to isolate the impact of the trifluoromethyl group on activity .

What computational strategies are effective for predicting the mechanism of action against enzyme targets?

Q. Advanced

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase or β-lactamases). The trifluoromethyl group’s electron-withdrawing properties enhance binding to hydrophobic pockets .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ constants) with activity data to design derivatives with improved potency .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify key residue interactions, such as hydrogen bonds with the thiadiazole sulfur .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

  • Reagent Toxicity : Replace POCl3 (used in thiadiazole ring formation) with safer alternatives like PPA (polyphosphoric acid) to reduce hazardous waste .
  • Yield Reproducibility : Batch-to-batch variability in cyclization steps can occur. Implement inline FTIR monitoring to track reaction progress and adjust conditions in real time .
  • Cost of Trifluoromethyl Reagents : Source 2-(trifluoromethyl)aniline from suppliers specializing in fluorinated building blocks to reduce expenses .

How can researchers validate the stability of this compound under physiological conditions?

Q. Advanced

  • pH Stability Studies : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours, analyzing degradation via HPLC. Thiadiazole-thiol derivatives are prone to oxidation at pH >7, requiring antioxidant additives (e.g., BHT) in formulations .
  • Plasma Stability : Test compound integrity in human plasma at 37°C. Rapid thiol oxidation may necessitate prodrug strategies (e.g., acetyl protection) .

What structural modifications could enhance the bioavailability of this compound?

Q. Advanced

  • Prodrug Design : Acetylate the thiol group to improve membrane permeability, with enzymatic cleavage (e.g., esterases) regenerating the active form .
  • Lipophilicity Optimization : Introduce alkyl chains (e.g., methyl or ethyl groups) to the phenyl ring to enhance logP values, as seen in analogs with improved CNS penetration .

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